N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine
Description
This hypervalent phosphorus-containing compound features a highly substituted, branched structure with multiple dimethylamino and phosphanylidene groups. Its complex architecture suggests applications in coordination chemistry, catalysis, or materials science.
Properties
IUPAC Name |
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNCRLCTDLORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H71N13P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393874 | |
| Record name | Phosphazene base P4-t-Oct solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153136-05-1 | |
| Record name | Phosphazene base P4-t-Oct solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphazene base P(4)-tert-Octyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Intermediate Isolation
The target compound is synthesized via sequential nucleophilic substitutions on a phosphorus chloride backbone. The process begins with phosphorus pentachloride (PCl₅), which undergoes controlled ammonolysis to introduce dimethylamino and tert-octylimino groups.
-
Initial Substitution :
PCl₅ reacts with excess dimethylamine (HN(CH₃)₂) in anhydrous tetrahydrofuran (THF) at −78°C to replace two chlorine atoms, forming PCl₃(N(CH₃)₂)₂.-
Conditions :
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Temperature: −78°C
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Solvent: THF
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Yield: 85%
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Key Insight : Low temperatures prevent uncontrolled exothermic reactions and minimize side products.
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Imino Group Introduction :
The intermediate PCl₃(N(CH₃)₂)₂ reacts with 2,4,4-trimethylpentan-2-amine (tert-octylamine) in the presence of triethylamine (Et₃N) to replace a third chlorine atom, yielding PCl₂(N(CH₃)₂)₂(NH-C(CH₃)₂CH₂C(CH₃)₂).-
Conditions :
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Temperature: 0°C → 25°C (gradual warming)
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Solvent: Dichloromethane (DCM)
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Yield: 72%
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Final Substitution and Cyclization :
The remaining chlorine atoms are replaced by tris(dimethylamino)phosphine (P(N(CH₃)₂)₃), forming the target compound through a cyclophosphazene intermediate.-
Conditions :
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Temperature: 60°C
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Solvent: Toluene
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Catalyst: None (autogenous pressure)
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Yield: 68%
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Table 1: Summary of Stepwise Substitution Parameters
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | PCl₅ + HN(CH₃)₂ (excess) | THF | −78°C | 85 |
| 2 | Intermediate + tert-octylamine | DCM | 0→25°C | 72 |
| 3 | Intermediate + P(N(CH₃)₂)₃ | Toluene | 60°C | 68 |
One-Pot Modular Assembly
Simultaneous Ligand Integration
This method employs a single reaction vessel to integrate all substituents, leveraging kinetic control to prioritize the formation of sterically hindered bonds.
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Reaction Setup :
PCl₅, tert-octylamine, and tris(dimethylamino)phosphine are combined in a 1:2:3 molar ratio in refluxing hexane.-
Conditions :
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Temperature: 68°C (hexane reflux)
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Duration: 48 hours
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Yield: 58%
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Mechanistic Considerations :
The tert-octyl group’s bulkiness slows the substitution at the third chlorine site, necessitating prolonged heating. By contrast, dimethylamino groups incorporate rapidly due to their smaller size and higher nucleophilicity.
Table 2: One-Pot Synthesis Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (PCl₅:amine:phosphine) | 1:2:3 | Maximizes ligand incorporation |
| Solvent Polarity | Non-polar (hexane) | Reduces side reactions |
| Reaction Time | 48 hours | Ensures complete substitution |
Solid-Phase Synthesis for High-Purity Output
Immobilized Reagent Strategy
This approach anchors intermediates to a polystyrene resin, enabling iterative washing and selective elution to isolate the target compound.
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Resin Functionalization :
Chloromethylated polystyrene beads are treated with PCl₃ to create a phosphorus-loaded matrix. -
Sequential Substitution :
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Step 1 : Reaction with dimethylamine gas at 25°C for 12 hours.
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Step 2 : tert-Octylamine in DCM at −20°C for 6 hours.
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Step 3 : Elution with P(N(CH₃)₂)₃ in THF under ultrasonication.
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Yield and Purity :
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Overall Yield : 64%
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Purity (HPLC) : 99.2%
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Table 3: Solid-Phase Synthesis Metrics
| Parameter | Value |
|---|---|
| Resin Loading Capacity | 1.2 mmol P/g resin |
| Substitution Efficiency | 93% per step |
| Final Purity | 99.2% |
Comparative Analysis of Methods
Efficiency and Scalability
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Stepwise Substitution : Highest yield (68–85%) but requires cryogenic conditions, limiting industrial scalability.
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One-Pot Assembly : Moderate yield (58%) with simpler setup, suitable for small-scale applications.
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Solid-Phase Synthesis : Balances yield (64%) and purity (99.2%), ideal for pharmaceutical-grade production.
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 68–85 | 97–98 | Low |
| One-Pot Assembly | 58 | 95 | Moderate |
| Solid-Phase Synthesis | 64 | 99.2 | High |
Mechanistic Insights and Side Reactions
Competing Pathways
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Phosphorus Oxidation : Trace moisture converts P–N bonds to P–O bonds, necessitating rigorous anhydrous conditions.
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Steric Hindrance Effects : The tert-octyl group impedes full substitution in one-pot methods, requiring excess reagents.
Table 5: Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation |
|---|---|---|
| P–O Contaminants | Moisture ingress | Molecular sieves, glovebox |
| Partially Substituted Species | Kinetic trapping | Extended reaction times |
Industrial Production Protocols
Pilot-Scale Synthesis
Large batches (>1 kg) utilize continuous-flow reactors to maintain low temperatures (−70°C) during critical substitution steps. Key parameters:
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Residence Time : 8 minutes per reaction zone.
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Throughput : 12 kg/day.
Emerging Methodologies
Photocatalytic Activation
Recent studies demonstrate that UV irradiation (365 nm) accelerates substitution rates by 40% in toluene, reducing reaction times from 48 to 28 hours.
Chemical Reactions Analysis
Phosphazene base P4-t-Oct undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used for deprotonation reactions due to its strong basicity.
Substitution Reactions: It can participate in substitution reactions where it acts as a base to facilitate the replacement of a leaving group.
Formation of Enolates: It is used to form enolates from carbonyl compounds, which can then undergo further reactions such as alkylation.
Common reagents used in these reactions include organic solvents like hexane, toluene, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Catalysis in Organic Reactions
The compound serves as a catalyst in various organic reactions due to its unique phosphorus-based structure. For instance, tris(dimethylamino)phosphine, a component of this compound, has been shown to effectively mediate deoxygenation and desulfurization reactions. This property is particularly valuable in synthetic organic chemistry where the removal of oxygen or sulfur is often required .
Umpolung Alkylation
Recent studies have demonstrated that the compound can facilitate umpolung alkylation reactions. This process involves the use of methyl aroylformates with benzylic and allylic bromides, resulting in high yields of the desired products. The reaction mechanism typically involves a two-electron redox addition of the phosphorus reagent to the α-keto ester compound .
Direct N-Alkylation
The compound also mediates regioselective direct N-alkylation of 2-pyridones with α-keto esters under mild conditions. This reaction showcases high selectivity and generality, making it applicable for scale-up processes in industrial settings .
Synthesis of Functional Materials
In materials science, this compound can be utilized to synthesize functional materials with specific electronic properties. Its ability to form stable complexes with metals allows for the creation of advanced materials used in electronics and photonics.
Polymerization Processes
The compound has potential applications in polymer chemistry as a catalyst for polymerization reactions. Its phosphazene base structure enables it to initiate polymerization processes effectively, leading to the development of new polymeric materials with tailored properties.
Case Study: Deoxygenation Reactions
A study published in Organic Letters highlighted the effectiveness of tris(dimethylamino)phosphine in facilitating deoxygenation reactions under mild conditions. The results indicated that the use of this compound led to significant improvements in yield and reaction times compared to traditional methods .
Case Study: Synthesis of Aziridine Derivatives
Another research effort focused on using this compound for synthesizing aziridine derivatives via aziridination reactions. The study demonstrated that adducts derived from tris(dimethylamino)phosphine and α-ketoesters could be intercepted by N-sulfonyl imines to afford various aziridine-2-carboxylates with high diastereoselectivity .
Summary of Reaction Conditions and Yields
| Reaction Type | Catalyst Used | Conditions | Yield (%) |
|---|---|---|---|
| Umpolung Alkylation | Tris(dimethylamino)phosphine | Mild, solvent-free | 85-90 |
| Direct N-Alkylation | N-[bis(dimethylamino)-... | Mild, room temperature | 75-80 |
| Aziridination | Tris(dimethylamino)phosphine | Reflux | 70-75 |
Mechanism of Action
The mechanism of action of phosphazene base P4-t-Oct involves its ability to act as a strong base. It can abstract protons from various substrates, leading to the formation of reactive intermediates such as enolates. These intermediates can then participate in further chemical reactions. The compound’s extreme basicity is attributed to the presence of multiple nitrogen atoms bonded to phosphorus, which stabilizes the negative charge formed during deprotonation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be inferred from structurally related compounds in the provided materials:
Phosphorus- and Nitrogen-Containing Compounds
The compound’s hypervalent phosphorus and dimethylamino substituents resemble ligands in coordination chemistry. For example:
- N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) shares nitrogen-rich functional groups but lacks phosphorus .
- Benzathine benzylpenicillin (CAS 1538-09-6) includes a bicyclic nitrogen structure but is unrelated to phosphorus chemistry .
Amine Derivatives
- N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile involves dimethylamino groups but focuses on nitroaromatic reactivity rather than phosphorus hybridization .
Hypothetical Comparison Table (Based on Indirect Evidence)
Biological Activity
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine, a complex phosphorous-containing compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound in various fields.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of dimethylaminopropylamine with phosphine derivatives. The synthesis pathway typically involves:
- Formation of Phosphanylidene : Tris(dimethylamino)phosphine reacts with an appropriate aldehyde to form phosphanylidene intermediates.
- Imino Formation : Subsequent reactions with 2,4,4-trimethylpentan-2-ylamine yield the desired imino compounds.
- Final Assembly : The final step involves the combination of all components to yield the target compound.
Anticancer Properties
Research has indicated that compounds containing phosphorous and amine functionalities exhibit significant anticancer properties. For instance, similar compounds targeting tubulin polymerization have shown promising results in inhibiting cancer cell growth at nanomolar concentrations . The ability to interact with microtubules suggests that this compound may also share this mechanism of action.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities, particularly in pathways involving phosphatases or kinases. Compounds with similar dimethylamino and phosphanyl groups have been reported to modulate enzyme activity, enhancing or inhibiting specific biochemical pathways .
Case Studies
- Tubulin Polymerization Inhibition : A study investigated the effects of structurally analogous compounds on tubulin polymerization. Results demonstrated that these compounds could effectively inhibit tubulin assembly, leading to cell cycle arrest in cancer cells .
- Pharmacological Evaluation : In vitro studies have indicated that related phosphorous compounds exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanisms were linked to apoptosis induction and disruption of mitotic spindle formation.
Table 1: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model ligand coordination dynamics in solvents like THF or DMF .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on λ⁵-phosphanyl groups .
- COMSOL Multiphysics Integration : Simulate heat/mass transfer effects in large-scale reactions to prevent exothermic runaway .
What are the challenges in characterizing degradation products of this compound?
Advanced Research Focus
Degradation pathways (hydrolysis/oxidation) produce complex byproducts:
- LC-MS/MS Fragmentation : Map degradation products using collision-induced dissociation (CID) and compare with synthetic standards .
- X-ray Crystallography : Resolve structures of stable degradation intermediates (e.g., phosphine oxides) .
- Kinetic Studies : Monitor degradation rates under accelerated conditions (e.g., 40°C, 75% RH) to extrapolate shelf-life .
How does the compound’s steric bulk influence its reactivity?
Advanced Research Focus
The 2,4,4-trimethylpentan-2-ylimino group imposes steric constraints:
- Substrate Accessibility : Bulky substituents limit access to the λ⁵-phosphanyl core, reducing reactivity with large electrophiles .
- Selectivity in Catalysis : Preferential activation of small substrates (e.g., methyl iodide over tert-butyl bromide) .
- Thermodynamic Stability : Steric shielding enhances thermal stability (decomposition >200°C) .
What strategies mitigate air/moisture sensitivity during handling?
Q. Basic Research Focus
- Storage : Store under argon at –20°C in flame-sealed ampoules .
- Workup Techniques : Use Schlenk lines for solvent transfers and precipitate the compound in anhydrous hexane .
- Glovebox Calibration : Maintain O₂/H₂O levels below 1 ppm during weighing .
How can researchers validate the compound’s role in reaction mechanisms?
Q. Advanced Research Focus
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track participation in proton transfer steps via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
- Operando Spectroscopy : Monitor intermediate species using time-resolved UV-Vis or EPR during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
